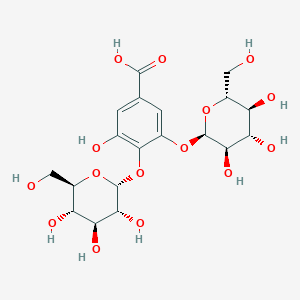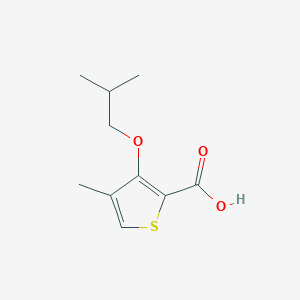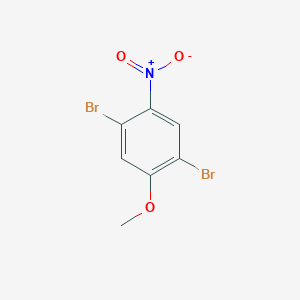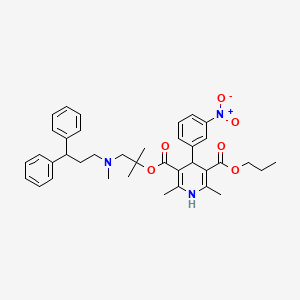
Lercanidipine Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine Impurity C, also known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester, is a chemical impurity associated with the pharmaceutical compound lercanidipine. Lercanidipine is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are often studied to ensure the safety and efficacy of the pharmaceutical product .
Preparation Methods
The preparation of Lercanidipine Impurity C involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to separate and identify the impurity from the main compound Industrial production methods often utilize a combination of organic solvents and catalysts to achieve the desired purity and yield .
Chemical Reactions Analysis
Lercanidipine Impurity C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
Lercanidipine Impurity C has several scientific research applications. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as HPLC and mass spectrometry . In biology and medicine, it is studied to understand its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicological effects. In the pharmaceutical industry, it is used in quality control and stability studies to ensure the safety and efficacy of lercanidipine-containing products .
Mechanism of Action
The mechanism of action of Lercanidipine Impurity C is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to lercanidipine, which acts by inhibiting the influx of extracellular calcium ions through L-type calcium channels in the smooth muscle cells of blood vessels. This inhibition leads to vasodilation and a subsequent reduction in blood pressure .
Comparison with Similar Compounds
Lercanidipine Impurity C can be compared with other impurities and related compounds, such as Lercanidipine Impurity A and Lercanidipine Hydrochloride. These compounds share structural similarities but differ in their chemical properties and potential effects. For example, Lercanidipine Impurity A is another degradation product of lercanidipine, but it has different polarity and acidity compared to this compound . The unique structural features of this compound, such as the presence of the nitrophenyl group, contribute to its distinct chemical behavior and potential impact on the overall safety profile of lercanidipine-containing products .
Properties
Molecular Formula |
C38H45N3O6 |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChI Key |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


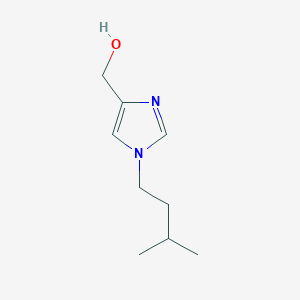
![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)
![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
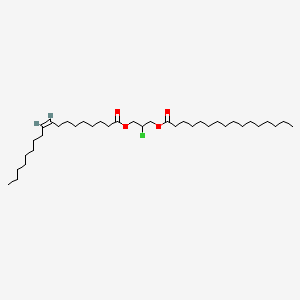
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

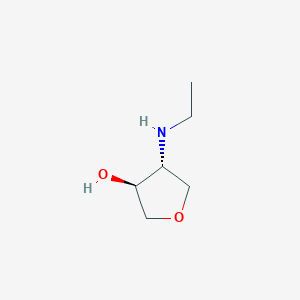
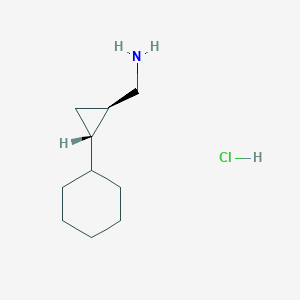
![N-[(1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13432860.png)
